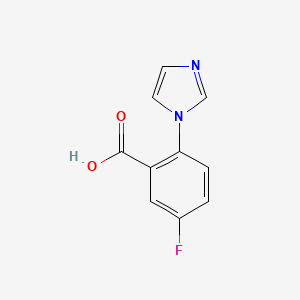

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Description

BenchChem offers high-quality 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPMRXHWRPAAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Introduction

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a benzoic acid moiety, an imidazole ring, and a fluorine substituent. The carboxylic acid group provides a handle for further chemical modifications, such as amide or ester formation, enabling the exploration of structure-activity relationships (SAR). The imidazole ring is a common feature in many biologically active molecules, capable of participating in hydrogen bonding and coordinating with metal ions in enzyme active sites. The strategic placement of a fluorine atom can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this versatile chemical building block.

Physicochemical and Structural Properties

The key physicochemical properties of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value |

| Chemical Formula | C₁₀H₇FN₂O₂ |

| Molecular Weight | 206.17 g/mol |

| CAS Number | 864072-31-1 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5 |

Synthesis and Purification

The most common and effective method for the synthesis of N-aryl imidazoles, such as 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, is the Ullmann condensation reaction.[2][3] This copper-catalyzed N-arylation reaction involves the coupling of an aryl halide with imidazole.[4] While palladium-catalyzed methods also exist for N-arylation, the Ullmann-type reaction is often preferred for its cost-effectiveness and broad functional group tolerance.[5][6][7]

The synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid would logically start from 2-bromo-5-fluorobenzoic acid and imidazole. The bromine atom at the 2-position is activated towards nucleophilic substitution by the adjacent carboxylic acid group.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. biomedres.us [biomedres.us]

- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 7. dspace.mit.edu [dspace.mit.edu]

Technical Deep Dive: Fluorinated Imidazole Benzoic Acid Derivatives

Executive Summary

The convergence of fluorine chemistry with nitrogen-heterocycle scaffolds represents a high-value strategy in modern medicinal chemistry.[1] This guide analyzes the fluorinated imidazole benzoic acid scaffold—a structural motif combining the bioisosteric versatility of imidazole, the solubility and binding potential of benzoic acid, and the metabolic resilience of fluorine.

This specific class of derivatives has emerged as a privileged scaffold in the development of Angiotensin II receptor blockers (ARBs) , antimicrobial agents (DNA gyrase inhibitors) , and kinase inhibitors . The strategic incorporation of fluorine atoms modulates physicochemical properties (

Structural Architecture & Fluorine Effects[1][2][3][4][5]

The Fluorine Advantage in Imidazole Scaffolds

The introduction of fluorine into the imidazole-benzoic acid core is not merely a steric modification; it is an electronic calibration of the molecule.

-

Electronic Modulation: Fluorine is the most electronegative element (Pauling scale 3.98). When attached to the phenyl ring of the benzoic acid moiety, it exerts a strong inductive effect (-I), lowering the

of the carboxylic acid. This ensures a higher fraction of the ionized species at physiological pH, improving solubility while maintaining lipophilicity for membrane permeability. -

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the para or ortho positions relative to the imidazole attachment prevents oxidative metabolism (hydroxylation), significantly extending the plasma half-life (

). -

Dipole Interactions: The C-F bond introduces a distinct dipole that can engage in orthogonal multipolar interactions with protein backbone amides, often enhancing binding affinity by 0.5–1.5 kcal/mol per interaction.

Physicochemical Property Matrix[6][7][8]

The following table summarizes the shift in properties when transitioning from a non-fluorinated to a fluorinated scaffold.

| Property | Non-Fluorinated Parent | Fluorinated Derivative (e.g., 2-F) | Impact on Drugability |

| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | Minimal steric penalty; "Bioisostere" of H. |

| Lipophilicity ( | 2.1 | 2.4 - 2.8 | Enhanced membrane permeability. |

| Hammett Constant ( | 0.00 | 0.06 | Electron-withdrawing; modulates acidity. |

| Metabolic Stability | Low (prone to oxidation) | High (oxidation blocked) | Increased in vivo half-life.[1] |

Synthesis Methodologies

Strategic Causality

The synthesis of these derivatives typically requires a convergent approach. We prioritize the Debus-Radziszewski imidazole synthesis for its operational simplicity and tolerance of functional groups, followed by palladium-catalyzed coupling if the benzoic acid moiety is not built-in.

However, for high-purity pharmaceutical applications, a Van Leusen Imidazole Synthesis or a Suzuki-Miyaura coupling of a pre-formed halo-imidazole with a fluorinated boronic acid is preferred to avoid regioisomeric mixtures.

Protocol: Synthesis of 4-(2-(4-fluoro-phenyl)-1H-imidazol-4-yl)benzoic acid

Objective: Synthesize a core scaffold demonstrating the coupling of a fluorinated phenyl ring to an imidazole-benzoic acid system.

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Methyl 4-(2-bromoacetyl)benzoate (1.0 eq)

-

Ammonium Acetate (excess)

-

Acetic Acid (Solvent)[2]

Step-by-Step Methodology:

-

Condensation: In a 250 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (10 mmol) and methyl 4-(2-bromoacetyl)benzoate (10 mmol) in glacial acetic acid (50 mL).

-

Cyclization: Add ammonium acetate (50 mmol, 5 eq). The excess ammonia source is critical to drive the formation of the imidazole ring and prevent side reactions.

-

Reflux: Heat the mixture to reflux (118°C) for 6–8 hours. Monitor via TLC (System: 5% MeOH in DCM). The formation of the imidazole ring is thermodynamically driven.

-

Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water (200 mL). Neutralize with Ammonium Hydroxide to pH 8 to precipitate the free base.

-

Hydrolysis (Ester Cleavage): Dissolve the precipitate in THF/Water (1:1). Add LiOH (2 eq) and stir at RT for 2 hours to hydrolyze the methyl ester to the free benzoic acid.

-

Purification: Acidify with 1M HCl to precipitate the final product. Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

The following diagram illustrates the convergent synthesis strategy, highlighting the critical cyclization step.

Caption: Convergent synthesis workflow for fluorinated imidazole benzoic acid derivatives via modified cyclization.

Biological Applications & Mechanism of Action[9][10]

Antimicrobial Activity (DNA Gyrase Inhibition)

Recent studies indicate that fluorinated imidazole derivatives exhibit potent antibacterial activity against S. aureus and E. coli.

-

Mechanism: These compounds target the ATP-binding site of bacterial DNA Gyrase (Subunit B). The imidazole ring mimics the adenine base of ATP, while the fluorinated phenyl group occupies a hydrophobic pocket, increasing binding residency time.

-

Data: Derivatives with a fluorine atom at the meta position of the phenyl ring often show MIC values as low as 7.81 µg/mL against B. subtilis [1].[3]

Anticancer Activity (Kinase Inhibition)

The scaffold serves as a template for B-Raf and Aurora kinase inhibitors.

-

Causality: The benzoic acid moiety often forms salt bridges with Lysine residues in the kinase active site, while the fluorinated aryl group engages in

stacking with the gatekeeper residue.

Experimental Protocols: Biological Evaluation

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify the antimicrobial potency of the synthesized derivative.[4]

-

Inoculum Preparation: Cultivate S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to reach

CFU/mL. -

Compound Dilution: Prepare a stock solution of the fluorinated imidazole derivative in DMSO (1 mg/mL). Perform serial 2-fold dilutions in MHB in a 96-well microtiter plate (Range: 100 µg/mL to 0.19 µg/mL).

-

Incubation: Add 100 µL of bacterial inoculum to each well. Include positive control (Ciprofloxacin) and negative control (Sterile DMSO). Incubate at 37°C for 24 hours.

-

Readout: Determine MIC visually as the lowest concentration showing no turbidity. Confirm by adding Resazurin dye (turns pink in presence of viable bacteria).

Mechanism of Action Visualization

The following diagram details the molecular interactions within the DNA Gyrase binding pocket.

Caption: Molecular interaction map of the fluorinated imidazole ligand within the DNA Gyrase active site.

References

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Source: ACG Publications (2023).[5][3] URL:[Link]

-

Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols. Source: MDPI (Molecules, 2020). URL:[Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. Source: RSC Advances (2024).[6] URL:[Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Source: PMC (Molecules, 2023). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-(imidazol-1-yl)benzoic acid derivatives literature review

An In-Depth Technical Guide to 2-(Imidazol-1-yl)benzoic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the imidazole ring stands as a cornerstone, a five-membered heterocycle whose unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a plethora of clinically successful drugs.[1][2][3] Its electron-rich nature allows for robust interactions with a wide array of biological targets, including enzymes and receptors.[1] Similarly, the benzoic acid scaffold is a ubiquitous feature in biologically active molecules, with its carboxylic acid group acting as a critical hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a protein.[4][5]

The strategic fusion of these two pharmacophores into 2-(imidazol-1-yl)benzoic acid and its derivatives creates a class of compounds with significant therapeutic potential. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of these promising molecules, grounding technical descriptions in field-proven insights and methodologies.

Part 1: Synthetic Strategies and Methodologies

The synthesis of 2-(imidazol-1-yl)benzoic acid derivatives is primarily achieved through nucleophilic substitution reactions where the imidazole nitrogen displaces a leaving group on the benzoic acid ring. Variations of the Ullmann condensation and related copper-catalyzed cross-coupling reactions are common.[6] More contemporary methods may employ other transition metal catalysts to improve yields and reaction conditions.

General Synthetic Workflow

A typical synthetic pathway involves the coupling of a 2-halobenzoic acid (or its ester) with imidazole. The choice of base, solvent, and catalyst is crucial for optimizing the reaction yield and purity. An environmentally benign approach utilizing polyethylene glycol (PEG-600) as a solvent has also been reported, offering high yields without the need for hazardous solvents like DMF.[7]

Caption: General synthetic workflow for 2-(imidazol-1-yl)benzoic acid and its derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This protocol is adapted from established methodologies for analogous compounds and serves as a practical guide.[6]

Step 1: Copper-Catalyzed Cross-Coupling

-

To a reaction flask, add ethyl 3-iodobenzoate, imidazole, copper(I) iodide (CuI), and potassium carbonate (K₂CO₃).

-

Add dimethylformamide (DMF) as the solvent.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for the prescribed time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ethyl ester intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ethyl ester from Step 1 in a suitable solvent mixture (e.g., ethanol/water).

-

Add a strong acid, such as hydrochloric acid (HCl), to the solution.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and adjust the pH to approximately 2 using a suitable base to precipitate the product.[6]

-

Filter the resulting solid precipitate, wash thoroughly with water and a non-polar solvent like pentane to remove impurities.

-

Dry the final product, 3-(1H-imidazol-1-yl)benzoic acid, under vacuum.

Part 2: Spectrum of Biological Activity

The unique structural arrangement of 2-(imidazol-1-yl)benzoic acid derivatives allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[8][9] The most prominently reported activities are in the fields of oncology and mycology.

Anticancer Activity

A significant body of research highlights the potential of imidazole-based compounds as anticancer agents.[2][10] They have been shown to modulate various targets, including microtubules and protein kinases.[2] Derivatives of imidazolyl benzoic acid have been synthesized and evaluated for their in-vitro anticancer activity, with several compounds demonstrating promising results.[1]

For instance, a study on novel imidazole derivatives identified that (4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1Himidazol-1-yl] benzoic acid) possesses significant anticancer activity.[1] The mechanism often involves the inhibition of key enzymes or the disruption of cellular processes essential for cancer cell proliferation.[2] Fused imidazole systems, such as benzimidazoles, are also widely investigated as anticancer agents, acting via mechanisms like DNA alkylation or kinase inhibition.[10][11]

Table 1: Anticancer Activity of Selected Imidazole/Benzimidazole Derivatives

| Compound ID | Structure/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N9 | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,6-dimethyl phenyl)benzamide | HCT116 | 5.85 | [12] |

| N18 | 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl) benzamide | HCT116 | 4.53 | [12] |

| Compound 35 | 2-phenyl benzimidazole derivative | MCF-7 | 3.37 | [2] |

| Compound 36 | 2-phenyl benzimidazole derivative | MCF-7 | 6.30 | [2] |

| 5-FU (Standard) | - | HCT116 | 9.99 | [12] |

| Doxorubicin (Standard) | - | MCF-7 | 4.17 | [2] |

Antifungal Activity

Azole compounds are a major class of antifungal agents that act by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][13] Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have shown potent antifungal activity at very low concentrations.[13] While direct studies on 2-(imidazol-1-yl)benzoic acid are less common, the imidazole pharmacophore is central to this activity. Benzoic acid derivatives themselves have also been designed and synthesized as antifungal agents, with some targeting the fungal-specific CYP53 enzyme.[14] This suggests a strong rationale for the antifungal potential of their conjugated structures.

Table 2: Antifungal Activity of Selected Imidazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 15 | Candida albicans | 0.125 | |

| Compound 19 | Resistant C. albicans | 0.25 | [13] |

| Compound (-)15 | Candida parapsilosis | 0.08 | [13] |

| Compound 4 | Candida krusei | 2 | |

| Compound 4 | Rhizopus oryzae | 4 | [15] |

| Amphotericin B (Standard) | Candida krusei | 1 | [15] |

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly modulate biological activity by influencing electronic properties, lipophilicity, and steric interactions.[5][16]

Caption: Key structure-activity relationships for 2-(imidazol-1-yl)benzoic acid derivatives.

Key SAR Insights:

-

Benzoic Acid Ring Substituents:

-

Electron-donating vs. Electron-withdrawing Groups: Strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, have been noted as important features for certain biological activities.[16] Conversely, for antimicrobial and anticancer applications, the presence of electron-withdrawing groups like nitro (-NO₂) or halo (-Cl, -F) often enhances potency.[5][12]

-

Positional Isomerism: The position of substituents is critical. For instance, in anti-inflammatory benzimidazoles, an ortho phenolic substitution was found to be favorable.[17]

-

-

The Imidazole Moiety:

-

The imidazole ring itself is often critical for activity, acting as a key interaction point with biological targets through hydrogen bonding or coordination with metal ions (e.g., in metalloenzymes).[18]

-

Substitutions on the imidazole ring can fine-tune the electronic properties and steric profile, impacting target selectivity and potency.

-

-

The Carboxylic Acid Group:

-

This group is a primary interaction point, often forming crucial hydrogen bonds within the active site of an enzyme or receptor.[5]

-

Derivatization of the carboxylic acid to amides or esters is a common and effective strategy.[6] This allows for the introduction of diverse chemical functionalities, enabling broad exploration of SAR and potentially improving pharmacokinetic properties like cell permeability.[18]

-

Part 4: Key Experimental Protocols

To ensure reproducibility and methodological rigor, this section details a standard protocol for the biological evaluation of these compounds.

Protocol: MTT Assay for In-Vitro Anticancer Activity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer drugs.[11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijirt.org [ijirt.org]

- 12. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. iomcworld.com [iomcworld.com]

- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Copper-Catalyzed N-Arylation of Imidazole with 2-Bromo-5-Fluorobenzoic Acid

Abstract

This guide provides a comprehensive protocol for the synthesis of 2-(1H-imidazol-1-yl)-5-fluorobenzoic acid via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This transformation is crucial for creating functionalized N-aryl imidazole building blocks, which are of significant interest to researchers in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol with self-validating checkpoints, and provide expert insights into optimizing reaction parameters. The causality behind the selection of catalysts, ligands, bases, and solvents is thoroughly explained to empower researchers to adapt and troubleshoot the methodology effectively.

Scientific Foundation: Principles of the Ullmann N-Arylation

The copper-catalyzed N-arylation of imidazoles with aryl halides, often referred to as the Ullmann condensation or Goldberg reaction, is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[1] Unlike palladium-catalyzed methods, copper-based systems are often more cost-effective and can exhibit unique reactivity, particularly with N-heterocycles. The reaction described herein is challenging due to the dual functionality of 2-bromo-5-fluorobenzoic acid, which contains both the coupling handle (bromide) and a potentially interfering acidic group (carboxylic acid).

The Catalytic Cycle

The generally accepted mechanism involves a Cu(I)/Cu(III) cycle, although the precise nature of the intermediates can be complex and ligand-dependent.[2][3] The process is initiated by the coordination of a ligand and the N-heterocycle to a Cu(I) salt.

-

Amide Complex Formation : The base deprotonates the imidazole's N-H proton, leading to the formation of a copper(I) imidazolide intermediate.

-

Oxidative Addition : The aryl halide (2-bromo-5-fluorobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient, high-valent Cu(III) species.

-

Reductive Elimination : This unstable Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-N bond of the N-arylated product and regenerating the active Cu(I) catalyst, thus completing the cycle.

Rationale for Reagent Selection

-

Copper Source (CuI) : Copper(I) iodide is selected as the pre-catalyst. It is an inexpensive, stable, and highly effective source of the active Cu(I) species required for the catalytic cycle. While other sources like Cu₂O or CuBr are also viable, CuI is widely documented for high performance in Ullmann-type couplings.[4][5]

-

Ligand (1,10-Phenanthroline) : While some "ligand-free" systems exist, the use of a chelating ligand is critical for achieving high yields and reasonable reaction times, especially with challenging substrates.[6][7][8] 1,10-Phenanthroline stabilizes the copper catalytic species, enhances its solubility, and prevents the formation of less reactive, multiply ligated copper structures that can inhibit the reaction.[6][9]

-

Base (K₂CO₃) : Potassium carbonate is a moderately strong inorganic base sufficient to deprotonate imidazole (pKa ≈ 14.5) and drive the formation of the copper imidazolide. An additional equivalent is required to neutralize the acidic proton of the 2-bromo-5-fluorobenzoic acid, preventing it from consuming the base needed for catalysis.

-

Solvent (DMF) : A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is essential.[10] It effectively dissolves the ionic intermediates and reagents, including the potassium salts, and allows the reaction to be heated to the high temperatures (120-130 °C) typically required to overcome the activation energy of the oxidative addition step.[1]

-

Substrate Reactivity : The electron-withdrawing fluorine atom on the aryl halide can increase the rate of oxidative addition.[11] The ortho-bromo-benzoic acid arrangement presents a unique substrate where intramolecular coordination to the copper center may play a role in the reaction's efficiency.[12][13]

Visualizing the Process

Catalytic Cycle Diagram

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Experimental Workflow

Caption: Step-by-step experimental and analysis workflow.

Detailed Experimental Protocol

Materials and Equipment

-

Reagents :

-

2-Bromo-5-fluorobenzoic acid (≥98%)

-

Imidazole (≥99%)

-

Copper(I) Iodide (CuI, 99.99%)

-

1,10-Phenanthroline (≥99%)

-

Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

-

N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

-

Hydrochloric Acid (HCl, 2M aqueous solution)

-

Ethyl Acetate (EtOAc, ACS grade)

-

Hexanes (ACS grade)

-

Deionized Water

-

-

Equipment :

-

Round-bottom flask (oven-dried)

-

Reflux condenser (oven-dried)

-

Magnetic stir bar and stir plate with heating

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Schlenk line or glovebox (recommended)

-

Thermometer or thermocouple

-

TLC plates (silica gel 60 F₂₅₄)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Reaction Parameter Summary

| Reagent | Molar Eq. | Mol % | Amount (for 5 mmol scale) |

| 2-Bromo-5-fluorobenzoic acid | 1.0 | - | 1.10 g (5.0 mmol) |

| Imidazole | 1.2 | - | 0.41 g (6.0 mmol) |

| Copper(I) Iodide (CuI) | 0.1 | 10% | 95 mg (0.5 mmol) |

| 1,10-Phenanthroline | 0.1 | 10% | 90 mg (0.5 mmol) |

| Potassium Carbonate (K₂CO₃) | 2.5 | - | 1.73 g (12.5 mmol) |

| Anhydrous DMF | - | - | 25 mL (0.2 M) |

| Expected Yield | - | - | 70-85% |

Step-by-Step Procedure

A. Reaction Setup (Self-Validating Check: Inert Atmosphere)

-

Place an oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. Ensure the system is properly sealed and connected to a bubbler to confirm a slight positive pressure.

-

Causality: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen, which would terminate the catalytic cycle. Maintaining an inert atmosphere is critical for reproducibility and yield.

-

B. Reagent Addition

-

To the flask, add 2-bromo-5-fluorobenzoic acid (1.10 g, 5.0 mmol), imidazole (0.41 g, 6.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), 1,10-phenanthroline (90 mg, 0.5 mmol), and anhydrous potassium carbonate (1.73 g, 12.5 mmol).

-

Briefly evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

-

Add anhydrous DMF (25 mL) via syringe.

-

Causality: Adding the solvent last allows the dry reagents to be thoroughly purged of air. Using anhydrous solvent prevents water from competing with the imidazole as a nucleophile.

-

C. Reaction Execution and Monitoring (Self-Validating Check: TLC)

-

Lower the flask into an oil bath and heat the reaction mixture to 125 °C with vigorous stirring.

-

Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC).

-

TLC Protocol : Prepare a sample by taking a micro-aliquot of the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica. Spot on a TLC plate and elute with a 70:30:1 mixture of Ethyl Acetate / Hexanes / Acetic Acid. Visualize under UV light (254 nm). The starting aryl bromide should have a different Rf value than the more polar product. The reaction is complete when the starting material spot is consumed.

-

D. Work-up and Purification

-

Once the reaction is complete (typically 12-24 hours), remove the heat source and allow the mixture to cool to room temperature.

-

Dilute the dark mixture with 100 mL of deionized water and stir for 15 minutes.

-

Slowly add 2M HCl dropwise while stirring to adjust the pH to approximately 3-4. A precipitate should form.

-

Causality: The product is an amino acid, which exists as a carboxylate salt in the basic reaction mixture, making it water-soluble. Acidification protonates the carboxylate, causing the neutral, less soluble product to precipitate out of the aqueous solution.

-

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts and residual DMF.

-

Dry the crude product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture or purified via column chromatography.

Product Characterization

-

Product : 2-(1H-imidazol-1-yl)-5-fluorobenzoic acid

-

Appearance : Off-white to light tan solid.

-

Molecular Formula : C₁₀H₇FN₂O₂

-

Molecular Weight : 206.18 g/mol

-

Expected Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ (ppm) ≈ 13.5 (br s, 1H, COOH), 8.2 (s, 1H), 7.8-7.9 (m, 2H), 7.6-7.7 (m, 2H), 7.1 (s, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆) : δ (ppm) ≈ 165.5, 160.0 (d, J ≈ 245 Hz), 138.0, 131.0, 129.5, 125.0 (d, J ≈ 25 Hz), 122.0 (d, J ≈ 8 Hz), 120.0 (d, J ≈ 22 Hz), 118.0.

-

Mass Spec (ESI-) : m/z calculated for [M-H]⁻: 205.04, found: 205.0.

-

IR (ATR, cm⁻¹) : 3100-2500 (broad, O-H stretch), 1700 (C=O stretch), 1610, 1580 (C=C, C=N stretch), 1250 (C-F stretch).

-

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Reaction | Inactive catalyst (Cu(II) contamination); Insufficient heat; Wet solvent/reagents. | Ensure an inert atmosphere is maintained. Verify temperature with an external thermometer. Use freshly opened anhydrous solvent and dry reagents thoroughly. |

| Incomplete Reaction | Insufficient base; Short reaction time. | Add an additional 0.2 eq. of base. Extend the reaction time and continue to monitor by TLC. |

| Side Product Formation | Reaction temperature too high, causing decomposition. | Lower the reaction temperature to 110-115 °C and increase the reaction time. |

| Product Fails to Precipitate | pH is not acidic enough; Product is more soluble than expected. | Continue adding 2M HCl until pH is confirmed to be <4 with pH paper. Extract the aqueous phase with ethyl acetate (3x), combine organic layers, dry, and evaporate to obtain the product. |

References

-

Synthesis (Stuttg).

-

Dalton Transactions.

-

PubMed.

-

Journal of the American Chemical Society.

-

DSpace@MIT.

-

MDPI.

-

Advanced Synthesis & Catalysis.

-

ResearchGate.

-

Organic Chemistry Portal.

-

Journal of the Korean Chemical Society.

-

The Journal of Organic Chemistry.

-

Chemical Society Reviews.

-

Organic Chemistry Portal.

-

Wikipedia.

-

ResearchGate.

-

Chemistry Stack Exchange.

-

Organic Chemistry Portal.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]

- 9. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

purification methods for 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

An In-Depth Guide to the Purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Introduction

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated benzoic acid scaffold linked to an imidazole moiety, makes it a valuable precursor for the synthesis of novel therapeutic agents.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring offers a key site for hydrogen bonding and potential coordination with biological targets.

Given its role in the synthesis of active pharmaceutical ingredients (APIs), achieving exceptionally high purity of this intermediate is not merely a procedural step but a critical determinant of the final drug product's safety and efficacy. The presence of even trace amounts of impurities—such as starting materials, reaction by-products, or isomers—can lead to downstream synthetic failures, altered biological activity, and potential toxicity.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated methods for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. We will move beyond simple procedural lists to explain the underlying chemical principles that govern each purification strategy, enabling scientists to not only replicate these protocols but also to troubleshoot and adapt them to their specific needs.

Physicochemical Profile and Strategic Considerations

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. The unique amphoteric nature of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid—possessing both an acidic carboxylic acid group and a basic imidazole ring—is the cornerstone of its purification.

| Property | Value / Description | Significance for Purification |

| Molecular Formula | C₁₀H₇FN₂O₂ | --- |

| Molecular Weight | 206.17 g/mol [4] | Relevant for mass spectrometry analysis. |

| Appearance | Typically a white to off-white solid. | Visual indicator of purity. |

| pKa (Carboxylic Acid) | Estimated ~4.0-4.5 | The molecule is deprotonated and water-soluble at basic pH. Allows for separation from neutral/basic impurities via basic extraction.[5] |

| pKa (Imidazole NH) | Estimated ~6.5-7.0 | The imidazole ring is protonated and water-soluble at acidic pH. Allows for separation from neutral/acidic impurities via acidic extraction. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF[6]; sparingly soluble in water at neutral pH; soluble in aqueous base and acid. | Dictates the choice of solvents for recrystallization, chromatography, and extraction.[6][7] |

| Polarity | High | The molecule is highly polar, which influences its behavior in chromatographic systems, typically requiring polar mobile phases for elution. |

Common Impurities in Synthesis

The purification strategy must account for the likely impurities stemming from its synthesis, which is often a copper-catalyzed Ullmann-type condensation.[8]

-

Unreacted Starting Materials:

-

2-Halo-5-fluorobenzoic acid (e.g., 2-bromo- or 2-iodo-5-fluorobenzoic acid): An acidic impurity.

-

Imidazole: A basic impurity.

-

-

Reaction By-products:

-

Positional Isomers: If the starting material allows, other isomers may form.

-

Products of Hydrolysis: Hydrolysis of the starting halide can lead to the formation of 5-fluoro-2-hydroxybenzoic acid.

-

-

Residual Reagents:

-

Copper Catalyst: Must be thoroughly removed as residual metals are highly undesirable in APIs.

-

Base: Inorganic bases like K₂CO₃ used in the reaction.

-

We present three primary methods for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity level.

Method 1: Purification via Recrystallization

Recrystallization is an exceptionally effective technique for achieving high purity, particularly as a final polishing step. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[9][10] A suitable solvent should dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures.

Protocol 1: Recrystallization

-

Solvent Screening: Select an appropriate solvent or solvent pair. Due to the compound's polarity, polar protic solvents are excellent candidates. An ethanol/water mixture is often a successful choice.[8][11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) to dissolve the solid.

-

Achieve Saturation: If using a co-solvent, add the "anti-solvent" (e.g., hot water) dropwise to the hot solution until a faint cloudiness (turbidity) appears and persists. Add a few drops of the primary solvent to redissolve the solid, resulting in a hot, saturated solution.

-

(Optional) Hot Filtration: If insoluble impurities (like dust or catalyst residues) are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.[10]

-

Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as the crystal lattice selectively incorporates the target molecule while excluding impurities.[9] Once at room temperature, the flask can be placed in an ice bath to maximize yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Solvent Screening

| Solvent System | Observation | Suitability |

| Water | Low solubility at room temp, moderate solubility when hot. | Good, but may require large volumes.[12] |

| Ethanol | High solubility at room temperature. | Poor as a single solvent, but excellent as part of a co-solvent system. |

| Ethanol/Water | High solubility in hot mixture, low solubility upon cooling. | Excellent. A recommended starting point. |

| Isopropanol | Moderate solubility at room temperature. | Potentially suitable, may require testing. |

| Ethyl Acetate | Lower solubility. | May be useful if less polar impurities need to be removed. |

Visualization: Recrystallization Workflow

Caption: Workflow for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid by recrystallization.

Method 2: Purification via Acid-Base Extraction

This powerful liquid-liquid extraction technique leverages the amphoteric nature of the molecule to achieve a highly efficient separation from neutral, solely acidic, or solely basic impurities. By manipulating the pH of the aqueous phase, we can control whether the target compound resides in the organic or aqueous layer.

Protocol 2: Acid-Base Extraction

-

Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Removal of Basic Impurities: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The unreacted imidazole and other basic impurities will be protonated and extracted into the aqueous layer. Drain and discard the aqueous layer. Note: Due to the basicity of the product's imidazole ring, some product may be lost to the aqueous phase. Using a milder acid or performing this step cautiously is advised.

-

Extraction of the Acidic Product: To the organic layer, add an equal volume of a dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃ solution). Shake vigorously. The carboxylic acid group on the target molecule will be deprotonated to its carboxylate salt, rendering it soluble in the aqueous phase. Neutral impurities will remain in the organic layer.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer containing the product salt into a clean flask. Repeat the basic extraction on the organic layer to ensure complete recovery.

-

Precipitation of Pure Product: Cool the combined aqueous extracts in an ice bath. While stirring, slowly acidify the solution by adding 1 M HCl dropwise until the pH is approximately 5-6. The protonated, neutral form of the product will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Visualization: Acid-Base Extraction Workflow

Caption: Workflow for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid using acid-base extraction.

Method 3: Purification via Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. It is particularly useful for separating compounds with similar functionalities or when recrystallization is ineffective.

Causality and Experimental Choices

The primary challenge in chromatographing this molecule on standard silica gel arises from strong interactions between its basic imidazole ring and the acidic silanol groups on the silica surface, which can cause significant peak tailing.[13] The carboxylic acid can also cause streaking. To achieve good separation, these interactions must be mitigated.

-

Choice of Stationary Phase: While standard silica gel (60 Å) is common, for strongly basic compounds, neutral or basic alumina can sometimes provide better peak shape and recovery.[13]

-

Choice of Mobile Phase: A gradient elution is typically required, starting with a less polar system and gradually increasing polarity. A common system is Dichloromethane/Methanol or Ethyl Acetate/Hexane.

-

Use of Modifiers: This is the most critical parameter. To improve peak shape, a small amount of a modifier should be added to the mobile phase.

-

To reduce tailing from the basic imidazole: Add 0.5-1% triethylamine (TEA) to the mobile phase. TEA is a stronger base that competitively binds to the acidic sites on the silica, allowing the product to elute more symmetrically.[13]

-

To reduce streaking from the carboxylic acid: Add 0.5-1% acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the silica.

-

Protocol 3: Column Chromatography

-

Column Packing: Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% Dichloromethane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM/Methanol. For optimal resolution, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully loading the resulting free-flowing powder onto the top of the column bed.[13]

-

Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity by adding the polar solvent (e.g., a step gradient from 0% to 10% Methanol in Dichloromethane, with 0.5% acetic acid or TEA added to all mobile phases).

-

Fraction Collection and Analysis: Collect fractions and monitor the elution using Thin-Layer Chromatography (TLC). Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified product.

Visualization: Column Chromatography Workflow

Caption: General workflow for the purification of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid by column chromatography.

Purity Assessment

After purification, the identity and purity of the final product must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): The definitive method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid) is a typical starting point. Purity should ideally be >98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.[14][15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

-

Melting Point (MP): A sharp and consistent melting point range is a good indicator of high purity.

References

-

Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. Available at: [Link]

-

Rapid and Efficient Synthesis of a New Series of 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles Using Microwave He - AVESİS. Available at: [Link]

-

Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. Available at: [Link]

-

Evaluation of chromatographic recycling for imidazole used in the chromatographic purification of His-tag recombinant proteins - PubMed. Available at: [Link]

- US5726293A - Affinity purification methods involving imidazole elution - Google Patents.

-

HPLC METHOD FOR IMIDAZOLE - Chromatography Forum. Available at: [Link]

-

View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology. Available at: [Link]

-

(PDF) 4-(Imidazol-1-yl)benzoic acid - ResearchGate. Available at: [Link]

-

Recrystallization of Benzoic Acid. Available at: [Link]

-

The Recrystallization of Benzoic Acid. Available at: [Link]

- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - MDPI. Available at: [Link]

-

The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]

-

Chemical Properties of Benzoic acid, 2-fluoro- (CAS 445-29-4) - Cheméo. Available at: [Link]

-

4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid - PubChem. Available at: [Link]

-

Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents - Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC. Available at: [Link]

-

Recrystallization of Benzoic Acid | PDF | Solubility | Solvent - Scribd. Available at: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available at: [Link]

-

2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid - PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. ijpsr.com [ijpsr.com]

- 4. 1021235-05-1 | 3-Fluoro-4-(1h-imidazol-1-yl)benzoic acid - Moldb [moldb.com]

- 5. global.oup.com [global.oup.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. japsonline.com [japsonline.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. abis-files.erdogan.edu.tr [abis-files.erdogan.edu.tr]

- 15. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

Application Note: Harnessing 5-fluoro-2-(1H-imidazol-1-yl)benzoic Acid for the Synthesis of Advanced Metal-Organic Frameworks in Drug Delivery

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract Metal-Organic Frameworks (MOFs) have emerged as highly promising crystalline materials for a multitude of applications, most notably in the biomedical field.[1] Their exceptional porosity, tunable structures, and high surface areas make them ideal candidates for sophisticated drug delivery systems.[2] This guide focuses on the strategic use of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid as a versatile organic ligand for the synthesis of novel MOFs. We provide detailed protocols for solvothermal synthesis, comprehensive characterization, and a functional application in drug loading and pH-responsive release. This document is designed to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore this innovative class of materials.

The Strategic Advantage of the 5-fluoro-2-(1H-imidazol-1-yl)benzoic Acid Ligand

The selection of the organic ligand is paramount in dictating the final topology, pore environment, and functionality of a MOF.[3] The 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid ligand offers a unique combination of features that make it particularly compelling for creating advanced functional materials.

-

Dual Coordination Sites: The molecule possesses two distinct coordination moieties: a carboxylate group (-COOH) and an imidazole ring. This bifunctionality allows for the formation of diverse and highly connected network topologies, potentially leading to MOFs with enhanced stability and unique structural features.[4] The imidazole nitrogen can act as an additional coordination site or as a basic site within the pore for specific interactions.[5]

-

Fluorine Functionalization: The fluorine atom at the 5-position is not a passive substituent. It imparts significant electronic modifications to the aromatic ring, influencing the acidity of the carboxylate group and the coordination behavior of the ligand. Furthermore, the introduction of fluorine into the MOF's pore channels can modify their hydrophobicity and create specific interaction points for guest molecules, which can be leveraged for selective drug adsorption and controlled release.

-

Relevance in Drug Development: Imidazole is a crucial heterocyclic motif found in many biologically active compounds.[6] Incorporating it directly into the MOF backbone can enhance biocompatibility. Moreover, imidazole-based MOFs, such as the well-known Zeolitic Imidazolate Frameworks (ZIFs), often exhibit pH-responsive stability, making them "smart" carriers that can release their therapeutic payload in the acidic microenvironments of tumors or specific cellular compartments.[7]

Protocol I: Solvothermal Synthesis of a Zinc-based MOF

The solvothermal method is a widely employed technique for synthesizing high-quality MOF crystals.[8][9] It involves heating the constituent components in a sealed vessel to increase pressure and facilitate crystallization.[10] This protocol describes the synthesis of a representative MOF using 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid and zinc nitrate, a common and relatively biocompatible metal source.[11]

Experimental Workflow: Solvothermal Synthesis

Caption: Workflow for the solvothermal synthesis of a MOF.

Materials and Reagents

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

23 mL Teflon-lined stainless-steel autoclave

Step-by-Step Procedure

-

Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid in 15 mL of DMF.

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Reaction Setup: Transfer the clear solution into a 23 mL Teflon-lined autoclave.

-

Heating: Seal the autoclave tightly and place it in a programmable oven. Heat to 120°C and maintain this temperature for 48 hours.[12]

-

Cooling: Allow the autoclave to cool naturally to room temperature.

-

Product Collection: Collect the white crystalline product by centrifugation or filtration.

-

Washing: Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like methanol (3 x 10 mL) to facilitate the removal of DMF from the pores.[9]

-

Activation: Dry the purified product under vacuum at 150°C for 12 hours. This critical "activation" step removes the guest solvent molecules from the pores, making the internal surface area accessible.[12]

Causality and Experimental Rationale

-

Solvent Choice: DMF is a high-boiling polar aprotic solvent that is excellent for dissolving both the metal salt and the organic ligand. Its high boiling point allows for reaction temperatures above 100°C without excessive pressure buildup.[13]

-

Temperature and Time: The reaction is held at 120°C for 48 hours to provide sufficient thermal energy for the coordination bonds to form and for high-quality crystals to grow. Shorter times or lower temperatures may result in an amorphous product or low yield.[12]

-

Activation: The washing and subsequent heating under vacuum are essential. If guest molecules (DMF) remain trapped within the pores, the measured surface area will be significantly lower, and the material will be ineffective for applications like drug loading or gas storage.[9]

Protocol II: Physicochemical Characterization

Thorough characterization is necessary to confirm the successful synthesis of the desired MOF and to understand its properties.[14] This section outlines the key techniques.

Summary of Expected Characterization Data

| Characterization Technique | Parameter Measured | Expected Result for a Crystalline MOF |

| Powder X-Ray Diffraction (PXRD) | Crystalline structure, phase purity | A series of sharp, well-defined peaks at specific 2θ angles, indicating a highly ordered, crystalline material.[14] |

| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content | Initial weight loss corresponding to guest/coordinated solvent, followed by a stable plateau, and then a sharp weight loss at the decomposition temperature (e.g., >350°C).[4] |

| Scanning Electron Microscopy (SEM) | Particle morphology and size | Uniformly shaped crystals (e.g., cubic, rhombic) with a consistent size distribution.[8] |

| N₂ Adsorption-Desorption | Porosity, surface area | A Type I isotherm, characteristic of microporous materials, with a high nitrogen uptake at low relative pressures. BET surface area > 500 m²/g.[15] |

| Fourier-Transform IR (FTIR) | Functional groups | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric COO⁻ stretches (~1610 and ~1400 cm⁻¹), confirming coordination to the metal center.[14] |

Standard Operating Procedures

-

Powder X-Ray Diffraction (PXRD):

-

Grind a small amount of the activated MOF into a fine powder.

-

Mount the powder on a zero-background sample holder.

-

Collect the diffraction pattern using a Cu Kα radiation source, typically over a 2θ range of 5° to 50°.

-

Self-Validation: The presence of sharp peaks confirms crystallinity. The absence of broad humps indicates the sample is not amorphous. The peak positions are a fingerprint of the specific crystal phase.[14]

-

-

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the activated MOF sample into an alumina crucible.

-

Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Self-Validation: A high decomposition temperature indicates a thermally robust framework. The weight loss profile can be used to confirm the removal of solvent during activation.[4]

-

-

Nitrogen Sorption Analysis:

-

Degas a sample of the activated MOF (approx. 50-100 mg) under vacuum at the activation temperature (e.g., 150°C) for several hours.

-

Perform the N₂ adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

-

Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the P/P₀ range of 0.05-0.3.

-

Self-Validation: A high BET surface area confirms that the pores are accessible, validating the activation protocol.[8]

-

Application Protocol: pH-Responsive Drug Delivery

The utility of this MOF in drug development can be demonstrated by its ability to encapsulate a therapeutic agent and release it in a controlled, stimulus-responsive manner.[1][2] The imidazole moiety suggests potential for pH-triggered release, as the protonation of imidazole rings in acidic environments can lead to framework destabilization.[7]

Conceptual Workflow: Drug Loading and Release

Sources

- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. dovepress.com [dovepress.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. ossila.com [ossila.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. brieflands.com [brieflands.com]

- 12. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 13. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azom.com [azom.com]

Application Note and Protocol for the Microwave-Assisted Synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid and high-yielding production.[1][2] This application note details the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes, ensuring scientific integrity and reproducibility.

Introduction: The Significance of N-Aryl Imidazoles and Microwave-Assisted Synthesis

N-aryl imidazoles are a privileged scaffold in drug discovery, with the imidazole moiety acting as a key pharmacophore capable of engaging in various biological interactions. The target molecule, 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid, is a bifunctional compound featuring a carboxylic acid group for further derivatization and a fluoro-substituted imidazole ring, which can enhance metabolic stability and binding affinity.

Microwave-assisted organic synthesis (MAOS) has emerged as a green and sustainable method in organic chemistry.[3][4] By directly and uniformly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, increases yields, and often improves product purity compared to conventional heating methods.[1][3] This technology is particularly effective for reactions involving polar molecules, making it an ideal choice for the synthesis of the target compound.[3]

Reaction Scheme and Mechanism

The synthesis of 5-fluoro-2-(1H-imidazol-1-yl)benzoic acid is achieved through a nucleophilic aromatic substitution (SNA) reaction. In this process, imidazole acts as a nucleophile, displacing a fluorine atom from an activated aromatic ring.

Reaction:

Mechanism: The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing carboxylic acid group and the fluorine atom activate the aromatic ring towards nucleophilic attack by imidazole. The presence of a base is crucial to deprotonate the imidazole, increasing its nucleophilicity, and to neutralize the hydrofluoric acid (HF) byproduct.

Experimental Protocol

This protocol is designed for a standard laboratory-scale microwave reactor. Appropriate adjustments to scale and reaction parameters may be necessary for different equipment.

Materials and Reagents

| Reagent | Formula | MW | Purity | Supplier |

| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 g/mol | ≥98% | Sigma-Aldrich |

| Imidazole | C₃H₄N₂ | 68.08 g/mol | ≥99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 g/mol | ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Anhydrous, ≥99.8% | Acros Organics |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 g/mol | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 g/mol | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 g/mol | - | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2,5-difluorobenzoic acid (1.0 mmol, 158 mg), imidazole (1.2 mmol, 82 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 50 mL of deionized water.

-

Acidify the aqueous mixture to a pH of approximately 4-5 with 1 M HCl. This will protonate the carboxylic acid, leading to the precipitation of the product.

-

Stir the mixture for 30 minutes in an ice bath to maximize precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration, washing with cold deionized water.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.[5]

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow and Data Presentation

Experimental Workflow Diagram

Sources

- 1. primescholars.com [primescholars.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

Troubleshooting & Optimization

optimizing reaction temperature for 2-fluoro-5-substituted benzoic acid substitution

Topic: Optimizing Reaction Temperature for

Introduction: The Thermal Balancing Act

Welcome to the Reaction Optimization Center. You are likely here because you are running a Nucleophilic Aromatic Substitution (

The 2-fluoro-5-substituted benzoic acid scaffold presents a unique "Push-Pull" thermodynamic challenge:

-

The Ortho-Effect: The carboxyl group at C1 activates the fluorine at C2 via induction (

), but if ionized to a carboxylate ( -

The Meta-Modulator: The substituent at C5 (R) dictates the global electrophilicity of the ring.

This guide replaces trial-and-error with a rational, mechanistic approach to temperature selection.

Module 1: Diagnostic Framework (Start Here)

Do not guess your starting temperature. Use the Electronic Activation Matrix below to determine your thermodynamic baseline. The nature of the substituent at the 5-position (

The Electronic Activation Matrix

| 5-Substituent ( | Electronic Effect | Reactivity Profile | Rec. Start Temp ( | Solvent Recommendation |

| Nitro ( | Strong EWG (Resonance) | Hyper-Active | THF, MeCN (Avoid DMSO if possible) | |

| Cyano ( | Strong EWG (Induction) | Very Active | DMF, NMP | |

| H / Halogen | Neutral / Weak EWG | Moderate | DMSO, NMP | |

| Methyl / Alkyl | Weak EDG | Sluggish | DMSO (High boiling point req.) | |

| Methoxy ( | Strong EDG | Deactivated | Sulfolane, DMSO (Requires catalyst*) |

*Note: Deactivated substrates often require phase-transfer catalysts (e.g., 18-Crown-6) or transition metal catalysis (Ullmann-type) rather than pure

Visual Logic: Temperature Decision Tree

Use this workflow to select your initial conditions.

Caption: Decision matrix for initial temperature selection based on Hammett electronic parameters of the C5 substituent.

Module 2: Troubleshooting Reaction Stalls

Issue: "My reaction proceeds rapidly to ~60% conversion and then stops. Raising the temperature only increases impurities."

Root Cause Analysis:

This is rarely a thermal issue; it is usually a Proton Management issue.

In

The "Stall" Protocol:

-

Check Stoichiometry: Ensure you have at least 2.5 equivalents of base (e.g.,

or DIPEA).-

1.0 eq for the Carboxylic Acid

Carboxylate. -

1.0 eq for the HF byproduct.

-

0.5 eq excess to drive kinetics.

-

-

Solvent Switch: If using Toluene or THF, the carboxylate salt may precipitate, coating the unreacted solid and stopping the reaction.

-

Fix: Switch to DMSO or DMF to maintain homogeneity.

-

Module 3: The Danger Zone (Decarboxylation)

Issue: "I see a new spot on TLC that is less polar than my product, and my mass spec shows [M-44]."

Technical Insight: Ortho-substituted benzoic acids are thermally unstable. The electron-withdrawing fluorine (and the 5-nitro group, if present) destabilizes the C-C bond between the ring and the carboxylate.

-

Critical Threshold: Decarboxylation typically accelerates above 140°C in polar aprotic solvents (DMSO/DMF).

-

The "Krapcho" Effect: The combination of DMSO + Chloride salts + High Temp is literally the recipe for Krapcho decarboxylation. If you are using HCl salts of amines (e.g., Methylamine HCl) in DMSO at 150°C, you will decarboxylate your product.

Prevention Strategy:

-

Keep T < 120°C: If the reaction is slow, do not just crank the heat. Add a catalyst (e.g., 5 mol%

) instead of exceeding the thermal ceiling. -

Avoid Halide Salts: Use free-base amines where possible. If using amine salts, use non-nucleophilic counterions (e.g., tetrafluoroborates) if high temps are required.

Module 4: Standardized Protocols

Protocol A: The "Activated" Pathway (5-NO2, 5-CN)

Best for highly reactive substrates where exotherm control is critical.

-

Setup: Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in THF (0.5 M).

-

Base Addition: Add DIPEA (3.0 eq) slowly at

. Note: Exotherm possible. -

Nucleophile: Add amine/thiol (1.1 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature . Monitor by TLC/LCMS.

-

Checkpoint: If <50% conversion after 4h, heat to 40°C. Do not exceed 60°C to avoid nitro-group side reactions.

-

-

Workup: Acidify carefully to pH 3-4 to precipitate the product (zwitterionic species may require isoelectric point adjustment).

Protocol B: The "Forced" Pathway (5-Me, 5-H)

Best for deactivated substrates requiring thermal driving force.

-

Setup: Dissolve substrate in DMSO (anhydrous, 1.0 M).

-

Base: Add finely ground

(2.5 eq) . -

Nucleophile: Add nucleophile (1.5 eq).

-

Temperature Ramp:

-

Start at 80°C for 1 hour.

-

Check LCMS. If <10% product, ramp to 110°C .

-

HARD STOP: Do not exceed 130°C.

-

-

Troubleshooting: If no reaction at 110°C, cool to RT and add 5 mol% CuO nanoparticles or CuI , then reheat to 100°C (Ullmann-type mechanism).

Visual Workflow: Troubleshooting Logic

Caption: Step-by-step troubleshooting flow for common failures in benzoic acid

References

-

BenchChem Application Notes. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

-

Ouyang, X., et al. (1999).[1] Solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via

methodology. Tetrahedron, 55(10), 2827-2834.[1] Retrieved from -

Tempest, P., et al. (2003).[1] MCC/

methodology. Part 2: Novel three-step solution phase access to libraries of benzodiazepines. Tetrahedron Letters, 44(9), 1947-1950.[1] Retrieved from -

Reeves, J. T., et al. (2008).[2] General and Efficient Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. Journal of Organic Chemistry, 73, 9476.[2] Retrieved from

Sources

Technical Support Center: Resolving Solubility Challenges of Zwitterionic Imidazole Benzoic Acids

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with zwitterionic imidazole benzoic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique solubility challenges presented by this class of compounds.

Introduction to Zwitterionic Imidazole Benzoic Acids and Their Solubility Behavior

Zwitterionic imidazole benzoic acids are amphoteric molecules possessing both a basic imidazole ring and an acidic carboxylic acid group. This dual functionality leads to the formation of a zwitterion at a specific pH, known as the isoelectric point (pI). At the pI, the molecule has a net neutral charge, which often results in minimal solubility due to strong intermolecular electrostatic interactions and crystal lattice forces. The solubility of these compounds typically exhibits a "U-shaped" profile, with higher solubility at pH values below the pKa of the imidazole group (forming a cation) and above the pKa of the carboxylic acid group (forming an anion). Understanding and manipulating this pH-dependent solubility is paramount to successful formulation and experimentation.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a detailed, question-and-answer style guide to troubleshoot common solubility problems encountered during your experiments.

Q1: My zwitterionic imidazole benzoic acid has very low aqueous solubility at neutral pH. How can I systematically improve it?

A1: Low solubility at neutral pH is a hallmark of zwitterionic compounds, as this is often near their isoelectric point (pI). A multi-pronged approach is recommended, starting with a thorough characterization of the compound's pH-solubility profile.

Underlying Cause: At the pI, the net charge of the molecule is zero, leading to strong intermolecular attractions and a stable crystal lattice, which in turn minimizes solubility.

Troubleshooting Workflow:

Caption: Decision workflow for enhancing the solubility of zwitterionic imidazole benzoic acids.

Experimental Protocol 1: Determining the pH-Solubility Profile

This protocol will allow you to generate a pH-solubility curve, which is essential for identifying the pI and determining the optimal pH for solubilization.

Materials:

-

Your zwitterionic imidazole benzoic acid compound

-

A series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2 to 10

-

Calibrated pH meter

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical method for concentration determination (e.g., HPLC-UV, UV-Vis spectrophotometry)

-

Vials or small flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of your compound to a series of vials, each containing a buffer of a different pH. A good starting point is to aim for a concentration at least 10-fold higher than the expected solubility.

-

Ensure a solid excess is visible in each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-